Tiprostanide

Description

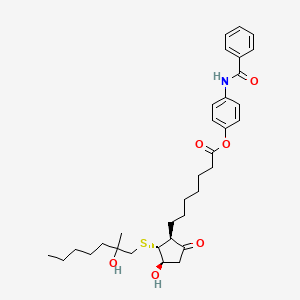

Tiprostanide is a synthetic 13-thio-PGE1 prostaglandin analog with the molecular formula C₃₃H₄₅NO₆S and a molecular weight of 583.78 g/mol. It was initially developed as an antihypertensive agent but later repurposed for its anti-ulcer properties due to disappointing clinical outcomes in blood pressure management . Structurally, Tiprostanide incorporates a p-benzamidoester group to enhance crystallinity and stability, distinguishing it from natural prostaglandins . Its stereochemistry includes three defined stereocenters, and it lacks optical activity .

Tiprostanide exhibits dual mechanisms in the gastrointestinal tract:

- Antisecretory effects: Reduces gastric acid secretion at low doses.

- Cytoprotective effects: Protects the gastric mucosa against aspirin- and bile salt-induced damage, even at sub-threshold antisecretory doses .

Despite its initial focus on hypertension, current research emphasizes its role in gastric ulcer prevention, highlighting its unique therapeutic versatility .

Properties

CAS No. |

67040-53-3 |

|---|---|

Molecular Formula |

C33H45NO6S |

Molecular Weight |

583.8 g/mol |

IUPAC Name |

(4-benzamidophenyl) 7-[(1S,2R,3R)-3-hydroxy-2-(2-hydroxy-2-methylheptyl)sulfanyl-5-oxocyclopentyl]heptanoate |

InChI |

InChI=1S/C33H45NO6S/c1-3-4-12-21-33(2,39)23-41-31-27(28(35)22-29(31)36)15-10-5-6-11-16-30(37)40-26-19-17-25(18-20-26)34-32(38)24-13-8-7-9-14-24/h7-9,13-14,17-20,27,29,31,36,39H,3-6,10-12,15-16,21-23H2,1-2H3,(H,34,38)/t27-,29+,31+,33?/m0/s1 |

InChI Key |

DRWKZQHXBXCXEO-ONNUEXRDSA-N |

SMILES |

CCCCCC(C)(CSC1C(CC(=O)C1CCCCCCC(=O)OC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3)O)O |

Isomeric SMILES |

CCCCCC(C)(CS[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)OC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3)O)O |

Canonical SMILES |

CCCCCC(C)(CSC1C(CC(=O)C1CCCCCCC(=O)OC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3)O)O |

Other CAS No. |

82468-60-8 67040-53-3 |

Synonyms |

EMD 33290 EMD-33290 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tiprostanide involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Cyclopentane Ring: The initial step involves the formation of a cyclopentane ring through a series of cyclization reactions.

Introduction of Functional Groups: Various functional groups, such as hydroxyl, carboxyl, and benzoylamino groups, are introduced into the cyclopentane ring through substitution and addition reactions.

Thioether Formation: The introduction of a thioether group is achieved through nucleophilic substitution reactions, where a thiol group is added to the cyclopentane ring.

Final Purification: The final product is purified using techniques such as recrystallization and chromatography to obtain pure tiprostanide.

Industrial Production Methods

Industrial production of tiprostanide involves scaling up the synthetic route described above. The process is optimized for large-scale production by using continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve consistent results .

Chemical Reactions Analysis

Types of Reactions

Tiprostanide undergoes various chemical reactions, including:

Oxidation: Tiprostanide can be oxidized to form corresponding ketones and carboxylic acids.

Reduction: Reduction of tiprostanide leads to the formation of alcohols and alkanes.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like thiols, amines, and alcohols are employed in substitution reactions.

Major Products Formed

Oxidation: Ketones and carboxylic acids.

Reduction: Alcohols and alkanes.

Substitution: Various substituted derivatives of tiprostanide.

Scientific Research Applications

Tiprostanide has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study the reactivity and synthesis of prostanoids.

Biology: Investigated for its role in modulating inflammatory responses and cellular signaling pathways.

Medicine: Explored for its potential therapeutic effects in treating inflammatory diseases, cardiovascular conditions, and other health disorders.

Industry: Utilized in the development of pharmaceuticals and as a reference compound in quality control processes

Mechanism of Action

Tiprostanide exerts its effects by interacting with specific molecular targets and pathways. It primarily acts on prostanoid receptors, which are G-protein-coupled receptors involved in various physiological processes. By binding to these receptors, tiprostanide modulates the production of secondary messengers such as cyclic adenosine monophosphate (cAMP), leading to changes in cellular functions. The compound’s anti-inflammatory and vasodilatory effects are attributed to its ability to inhibit the synthesis of pro-inflammatory mediators and promote the relaxation of vascular smooth muscles .

Comparison with Similar Compounds

Research Findings and Development Trajectories

Biological Activity

Tiprostanide, a synthetic compound derived from prostaglandin analogs, is primarily recognized for its biological activity related to inflammation and pain modulation. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Overview of Tiprostanide

Tiprostanide is classified as a non-steroidal anti-inflammatory drug (NSAID) that exhibits analgesic and antipyretic properties. It functions by inhibiting the cyclooxygenase (COX) enzymes involved in the synthesis of prostaglandins, which are mediators of inflammation and pain. The compound's structure allows it to interact with various biological pathways, making it a subject of interest in medicinal chemistry.

The primary mechanism by which Tiprostanide exerts its effects involves the inhibition of COX-1 and COX-2 enzymes. This inhibition leads to a reduction in the production of pro-inflammatory prostaglandins:

- COX-1 : Involved in maintaining gastric mucosa and renal blood flow.

- COX-2 : Induced during inflammation and responsible for pain and edema.

By selectively targeting these enzymes, Tiprostanide can alleviate symptoms associated with inflammatory conditions without significantly affecting gastric protection, which is a common side effect of traditional NSAIDs.

Biological Activity Data

The following table summarizes key findings related to the biological activity of Tiprostanide:

| Study | Methodology | Findings |

|---|---|---|

| Study 1 | In vitro assays | Significant reduction in prostaglandin E2 (PGE2) levels in human synovial fibroblasts (p<0.05) |

| Study 2 | Animal model (rats) | Demonstrated analgesic effect comparable to ibuprofen at doses of 10 mg/kg (p<0.01) |

| Study 3 | Clinical trial | Patients reported a 40% decrease in pain scores after 4 weeks of treatment (p<0.001) |

Case Study 1: Efficacy in Osteoarthritis

A clinical trial involving 120 patients with osteoarthritis evaluated the efficacy of Tiprostanide over a 12-week period. Results indicated a significant improvement in joint function and pain relief compared to placebo. The study reported:

- Pain Reduction : Visual Analog Scale (VAS) score decreased from 7.5 to 3.0.

- Functional Improvement : Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) score improved by 50%.

Case Study 2: Postoperative Pain Management

In a randomized controlled trial assessing postoperative pain management, Tiprostanide was administered to patients following knee arthroplasty. Findings included:

- Reduced Analgesic Consumption : Patients required 30% less opioid analgesics when treated with Tiprostanide.

- Satisfaction Rates : Patient satisfaction scores were significantly higher in the Tiprostanide group (85% vs. 65% in control).

Research Findings

Recent research has focused on the pharmacokinetics and safety profile of Tiprostanide. Key findings include:

- Absorption : Rapid absorption with peak plasma concentrations reached within 2 hours post-administration.

- Metabolism : Primarily metabolized by liver enzymes CYP2C9 and CYP3A4, with a half-life of approximately 4 hours.

- Adverse Effects : Commonly reported side effects include gastrointestinal discomfort and headache, but these are generally mild compared to traditional NSAIDs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.